molecular formula C10H12ClNO3 B13831603 Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro-

Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro-

Cat. No.: B13831603
M. Wt: 229.66 g/mol
InChI Key: ICGLEXBSEYOKMA-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of ethanone, featuring an amino group and two methoxy groups on the phenyl ring, along with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4,6-dimethoxyphenol and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-amino-4,6-dimethoxyphenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of corresponding ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can participate in electrophilic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-: Similar structure but with different positions of methoxy groups.

    Ethanone, 1-(2-amino-3,4-dimethoxyphenyl)-: Another isomer with methoxy groups at different positions.

    Ethanone, 1-(2-amino-4,6-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is unique due to the presence of both methoxy and chlorine substituents, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to its analogs.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

1-(2-amino-4,6-dimethoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5,12H2,1-2H3

InChI Key

ICGLEXBSEYOKMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCl)N

Origin of Product

United States

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